2-Hydrazinylisonicotinic acid 2-Hydrazinylisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 887589-25-5
VCID: VC2308769
InChI: InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11)
SMILES: C1=CN=C(C=C1C(=O)O)NN
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

2-Hydrazinylisonicotinic acid

CAS No.: 887589-25-5

Cat. No.: VC2308769

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinylisonicotinic acid - 887589-25-5

Specification

CAS No. 887589-25-5
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 2-hydrazinylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11)
Standard InChI Key PWRFHRBNLUGPHN-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(=O)O)NN
Canonical SMILES C1=CN=C(C=C1C(=O)O)NN

Introduction

Chemical Identity and Nomenclature

Molecular Identification

2-Hydrazinylisonicotinic acid belongs to the class of pyridinecarboxylic acids with a hydrazinyl substituent. While exact matching data for this specific compound is limited in the provided search results, we can infer its basic properties based on structural analysis and comparison with related compounds.

The compound can be understood through the following structural elements:

  • Pyridine ring as the core structure

  • Carboxylic acid group at position 4 (characteristic of isonicotinic acid)

  • Hydrazinyl group (-NH-NH₂) at position 2

Structural Relationships

A closely related compound is 2-hydrazino-nicotinic acid (CAS: 435342-14-6), which has a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . This compound differs from our target compound in that it has the carboxylic acid group at position 3 (nicotinic acid derivative) rather than position 4 (isonicotinic acid derivative).

Another structurally related compound is 2-(2-(propan-2-ylidene)hydrazinyl)isonicotinic acid (CID: 84820097), which has a molecular formula of C₉H₁₁N₃O₂ and molecular weight of 193.20 g/mol . This compound can be considered a derivative of 2-hydrazinylisonicotinic acid where the hydrazinyl group has formed a hydrazone with acetone.

Physical and Chemical Properties

Molecular Structure and Basic Properties

Based on systematic analysis of the compound's name and comparative data from related compounds, we can construct the following table of predicted properties:

PropertyValueSource/Method
Molecular FormulaC₆H₇N₃O₂Structural analysis
Molecular Weight~153.14 g/molCalculated based on atomic weights
StructurePyridine ring with -COOH at position 4 and -NHNH₂ at position 2Derived from nomenclature
Functional GroupsCarboxylic acid, hydrazinyl, pyridineStructural analysis

Chemical Reactivity

The hydrazinyl group in 2-hydrazinylisonicotinic acid would be expected to exhibit nucleophilic properties similar to those observed in other hydrazine derivatives. This is evidenced by the formation of hydrazones when hydrazinyl groups react with carbonyl compounds, as seen in the case of 2-(2-(propan-2-ylidene)hydrazinyl)isonicotinic acid .

The carboxylic acid group would exhibit typical acidic properties and could participate in esterification, amidation, and salt formation reactions. The pyridine nitrogen would contribute basic properties to the molecule, potentially influencing its solubility and reactivity in different pH environments.

Synthesis and Preparation Methods

Hydrazinolysis of Halopyridines

A potential synthetic route might involve hydrazinolysis of 2-halo-isonicotinic acid derivatives, similar to reactions used to introduce hydrazinyl groups in other heterocyclic systems.

Industrial Preparation Considerations

For industrial-scale preparation, the patent describes conditions that might be adaptable for synthesizing 2-hydrazinylisonicotinic acid:

"The mixture of isonicotinic acid, hydrazine hydrate and the solvent and the diluent may be heated at a temperature of 110 to 170°C for a period of 10 to 30 hours, and the solvent, diluent and water may be removed during and/or after the completion of the reaction by distillation."

The reaction progress is monitored by measuring the amount of water formed and separated in the distillate. The optimal solvent system appears to include:

  • A lower aliphatic alcohol (n-butyl alcohol, n-amyl alcohol, or ethyl alcohol)

  • An aromatic hydrocarbon diluent (toluene, xylene, or benzene) that acts as a water entrainer

Related Compounds and Comparative Analysis

Relationship to Isoniazid

Isonicotinic acid hydrazide (isoniazid or INH) is a widely used anti-tubercular pro-drug . The structural relationship between 2-hydrazinylisonicotinic acid and isoniazid is significant:

Feature2-Hydrazinylisonicotinic AcidIsoniazid
Core StructurePyridinePyridine
Carboxylic GroupAt position 4 (free acid)At position 4 (as hydrazide)
Hydrazinyl GroupAt position 2 (directly attached to ring)Part of hydrazide at position 4
Functional Arrangement-NHNH₂ at C2, -COOH at C4-CONHNH₂ at C4

Activation Mechanism of Related Compounds

The activation mechanism of isoniazid provides insight into potential biochemical properties of hydrazinyl-containing pyridine derivatives:

"Activation of the pro-drug isoniazid (INH) as an anti-tubercular drug in Mycobacterium tuberculosis involves its conversion to isonicotinyl-NAD, a reaction that requires the catalase-peroxidase KatG."

The reaction proceeds through a complex mechanism involving superoxide as an essential intermediate. The isonicotinyl-NAD radical is identified as a reaction intermediate, and its formation occurs even in the absence of KatG, albeit at a slower rate .

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